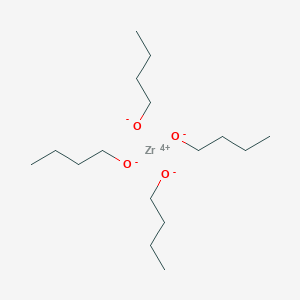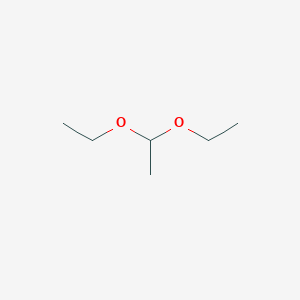
Acide 3-(trifluorométhoxy)benzoïque
Vue d'ensemble
Description
3-(Trifluoromethoxy)benzoic acid, also known as 3-TFMBA, is a compound that is widely used in the field of organic chemistry. It is a trifluoromethoxy derivative of benzoic acid, and is used as a reagent, an intermediate, and a catalyst in a range of organic synthesis reactions. 3-TFMBA has been used in the synthesis of various heterocyclic compounds, such as indoles and oxazoles, as well as in the synthesis of new organic materials, such as polymers and organic semiconductors. Additionally, 3-TFMBA has been used in the synthesis of pharmaceuticals, in the development of new catalysts and ligands, and in the production of fine chemicals.
Applications De Recherche Scientifique
Blocs de construction organiques
“Acide 3-(trifluorométhoxy)benzoïque” est utilisé comme bloc de construction organique dans la synthèse de divers composés organiques . Il est un composant clé dans la création de molécules complexes utilisées dans une large gamme de réactions chimiques .
Propriétés antibactériennes et antifongiques
La recherche suggère que “this compound” présente des propriétés antibactériennes et antifongiques. Il a montré une activité prometteuse contre plusieurs souches bactériennes, notamment Staphylococcus aureus et Escherichia coli.
Réactifs de fluoration
“this compound” est utilisé comme réactif de fluoration . La fluoration est un processus qui consiste à introduire des atomes de fluor dans une molécule. Ce processus est souvent utilisé dans l'industrie pharmaceutique pour améliorer les propriétés des médicaments .
Études de solubilité
La solubilité de “this compound” dans le dioxyde de carbone dense a été évaluée . Ce type d'étude est important pour comprendre l'influence de la fluoration sur la solubilité des produits pharmaceutiques organiques dans le dioxyde de carbone dense .
Cinétique de la migration interne d'acyle
La spectroscopie RMN 19F à haute résolution a été utilisée pour étudier la cinétique de la migration interne d'acyle et l'hydrolyse des bêta-1-O-acyl-D-glucopyranuronates synthétiques des acides 2-, 3- et 4-(trifluorométhyl) benzoïques (TFMBA) dans des solutions tamponnées au phosphate .
Synthèse chimique
“this compound” est utilisé dans la synthèse de divers composés chimiques . Ses propriétés uniques en font un composant précieux dans la création de nouvelles molécules utilisées dans une variété de réactions chimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that benzoic acid derivatives can have a wide range of biological targets, including various enzymes and receptors . The specific targets for this compound may depend on its particular structure and the biological system in which it is introduced.
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethoxy group may enhance the compound’s binding affinity or selectivity for its targets.
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets . For instance, they might affect metabolic pathways or signaling pathways involved in cell growth and differentiation .
Pharmacokinetics
The compound’s solubility in dense carbon dioxide suggests it may have good bioavailability . The trifluoromethoxy group may also influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, such as enzyme activity, receptor signaling, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethoxy)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s efficacy may be influenced by the specific biological environment in which it is introduced .
Propriétés
IUPAC Name |
3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFIWIMBJNFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143906 | |
| Record name | 3-(Trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1014-81-9 | |
| Record name | 3-(Trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)



![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)








